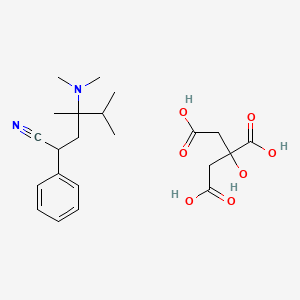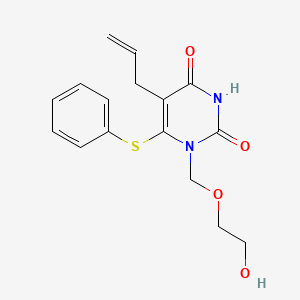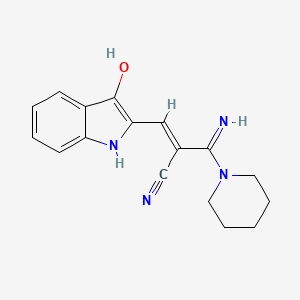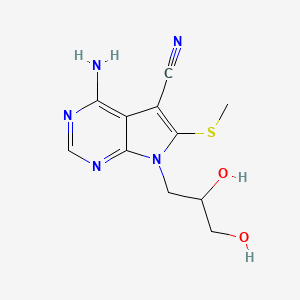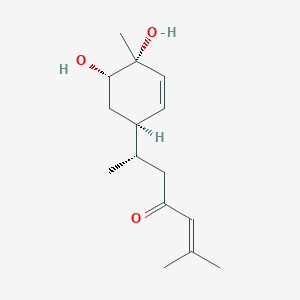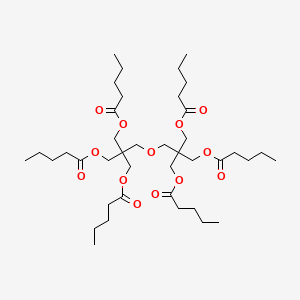
Dipentaerythrityl hexapentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythrityl hexapentanoate: is a complex organic compound with the molecular formula C40H70O13 . It is an ester derived from dipentaerythritol and pentanoic acid. This compound is known for its unique structural properties, which include multiple ester linkages and a high degree of molecular flexibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexapentanoate is synthesized through the esterification of dipentaerythritol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dipentaerythritol with pentanoic acid in the presence of an acid catalyst. The reaction mixture is maintained at an elevated temperature to drive the reaction to completion. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dipentaerythrityl hexapentanoate primarily undergoes ester hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bonds in the presence of water or alcohols, respectively .
Common Reagents and Conditions:
Ester Hydrolysis: This reaction is typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Transesterification: This reaction involves the use of an alcohol, such as methanol or ethanol, in the presence of an acid or base catalyst.
Major Products:
Ester Hydrolysis: The hydrolysis of this compound yields dipentaerythritol and pentanoic acid.
Transesterification: The transesterification reaction produces a new ester and an alcohol by-product.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dipentaerythrityl hexapentanoate is used as a building block in the synthesis of complex organic molecules. Its multiple ester linkages make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and transesterification reactions. Its well-defined structure allows for detailed mechanistic studies .
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical intermediates. Its ester linkages are exploited in the design of prodrugs that undergo hydrolysis in vivo to release active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as a plasticizer in the production of polymers and resins. Its high molecular weight and flexibility enhance the mechanical properties of the final products .
Wirkmechanismus
The mechanism of action of dipentaerythrityl hexapentanoate involves the hydrolysis of its ester bonds to release dipentaerythritol and pentanoic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released dipentaerythritol can then participate in various biochemical pathways, while pentanoic acid can be metabolized through beta-oxidation .
Vergleich Mit ähnlichen Verbindungen
Dipentaerythritol hexacaprate: Another ester of dipentaerythritol, but with capric acid instead of pentanoic acid.
Dipentaerythritol hexanoate: Similar structure but with hexanoic acid.
Uniqueness: Dipentaerythrityl hexapentanoate is unique due to its specific ester linkages with pentanoic acid, which confer distinct physical and chemical properties. Its high molecular weight and flexibility make it particularly useful in applications requiring enhanced mechanical properties .
Eigenschaften
CAS-Nummer |
76185-96-1 |
|---|---|
Molekularformel |
C40H70O13 |
Molekulargewicht |
759.0 g/mol |
IUPAC-Name |
[3-pentanoyloxy-2-[[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propoxy]methyl]-2-(pentanoyloxymethyl)propyl] pentanoate |
InChI |
InChI=1S/C40H70O13/c1-7-13-19-33(41)48-27-39(28-49-34(42)20-14-8-2,29-50-35(43)21-15-9-3)25-47-26-40(30-51-36(44)22-16-10-4,31-52-37(45)23-17-11-5)32-53-38(46)24-18-12-6/h7-32H2,1-6H3 |
InChI-Schlüssel |
DARZXIQICMMEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


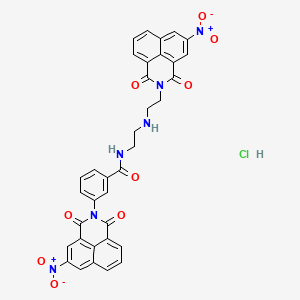
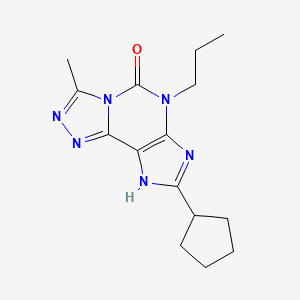
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)


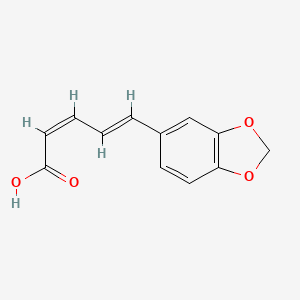
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)

